molecular formula C16H22N4O2S B2747993 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione CAS No. 902503-26-8

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione

Cat. No.: B2747993
CAS No.: 902503-26-8
M. Wt: 334.44
InChI Key: XCKGSCPUENCGLE-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione is a useful research compound. Its molecular formula is C16H22N4O2S and its molecular weight is 334.44. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Quinazolines, including derivatives similar to 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione, have been extensively studied for their antimalarial properties. A significant discovery in this field is the identification of a derivative, SSJ-717, showing promising antimalarial activity, indicating the compound's potential as an antimalarial drug lead (Mizukawa et al., 2021).

Antioxidant Properties

Research has also highlighted the role of thioamides, a class to which this compound belongs, in scavenging free radicals. This suggests that derivatives of this compound could have applications as antioxidants, offering a method for evaluating antioxidant activity based on kinetic parameters (Chernov'yants et al., 2016).

Synthesis and Chemical Transformations

Antitumor and Antimicrobial Activity

Further exploration into the applications of quinazoline derivatives has shown that they possess potent cytotoxic activities against various tumor cell lines, indicating their potential in antitumor therapies. Additionally, antimicrobial activities have been observed, suggesting a broad spectrum of pharmaceutical applications (Kassab et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione involves the reaction of 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride to form 2-chloro-5,6-dimethoxybenzoic acid. This intermediate is then reacted with 2-(pyrrolidin-1-yl)ethanamine to form the desired product.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzoic acid", "thionyl chloride", "2-(pyrrolidin-1-yl)ethanamine" ], "Reaction": [ "Step 1: React 2-amino-5,6-dimethoxybenzoic acid with thionyl chloride in the presence of a suitable solvent to form 2-chloro-5,6-dimethoxybenzoic acid.", "Step 2: React 2-chloro-5,6-dimethoxybenzoic acid with 2-(pyrrolidin-1-yl)ethanamine in the presence of a suitable base and solvent to form 6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione." ] }

CAS No.

902503-26-8

Molecular Formula

C16H22N4O2S

Molecular Weight

334.44

IUPAC Name

6,7-dimethoxy-4-(2-pyrrolidin-1-ylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C16H22N4O2S/c1-21-13-9-11-12(10-14(13)22-2)18-16(23)19-15(11)17-5-8-20-6-3-4-7-20/h9-10H,3-8H2,1-2H3,(H2,17,18,19,23)

InChI Key

XCKGSCPUENCGLE-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCN3CCCC3)OC

solubility

not available

Origin of Product

United States

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